5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. One efficient method involves heating the initial components in pyridine at elevated temperatures, such as 120°C, under controlled microwave heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Cyclization Reactions: It can form condensed heterocyclic systems through cyclization with 1,3-biselectrophilic reagents.
Aza-Michael Addition: This reaction involves the initial attack of the ring nitrogen, followed by cyclo-condensation with the exocyclic amino group.
Common Reagents and Conditions
Common reagents used in these reactions include cinnamonitriles, enaminones, and various electrophilic reagents. The reactions are typically carried out in solvents like pyridine, under controlled heating conditions .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which possess potent biological activities .
Scientific Research Applications
5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structural analogy to natural purines allows it to interact with nucleic acids and enzymes involved in DNA and RNA synthesis . It can also inhibit specific enzymes, such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antibacterial activity.
2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Exhibits potent antifungal activity.
7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles: Possess potent biological activities, especially with an amino group at the seventh position.
Uniqueness
5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups, which confer distinct chemical reactivity and biological activity . Its ability to form condensed heterocyclic systems and its broad spectrum of biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
5-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-5-4-10-12-2-1-6(9)11-7(5)12/h1-2,4H,(H2,9,11) |
InChI Key |
DDAJMKBNEBEYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)N=C1N |
Origin of Product |
United States |
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